1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its stability and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would likely involve aromatic rings (from the pyrazole and phenyl groups) and a carboxylic acid group . The methoxy group (-OCH3) is an electron-donating group, which can influence the compound’s reactivity .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions, including substitutions, additions, and reductions . The presence of the methoxy group and the carboxylic acid group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been studied for its complex hydrogen-bonded framework structures, which are significant in understanding molecular conformation and interactions. This compound, along with other derivatives, demonstrates diverse hydrogen bonding types, crucial for molecular assembly and structural analysis (Asma et al., 2018).
Spectroscopic Evaluations and Nonlinear Optical Properties
This compound has been subject to combined experimental and theoretical studies, particularly focusing on its spectroscopic evaluations. Its crystal packing stabilized by specific hydrogen bonds contributes to understanding its nonlinear optical properties, which are essential in material science and photonics (Ö. Tamer et al., 2015).
Synthesis and Structure Analysis
Research has delved into the synthesis and structural characterization of derivatives of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The meticulous analysis through techniques like X-ray crystallography provides insights into the molecular architecture and potential applications in synthetic chemistry (Isuru R. Kumarasinghe et al., 2009).
Role in Synthesis of Anticoagulant
A derivative of this compound plays a role in the synthesis of the anticoagulant apixaban. Understanding its structure through X-ray powder diffraction is crucial for pharmaceutical synthesis and drug development (Qing Wang et al., 2017).
Functionalization Reactions in Organic Chemistry
The compound is also significant in understanding functionalization reactions, crucial in organic synthesis. Research has explored its reactions with various derivatives, which is vital for developing new pharmaceuticals and materials (İ. Yıldırım & F. Kandemirli, 2006).
Molecular Docking and Bioactivity Studies
This compound and its derivatives have been used in molecular docking studies to understand their interaction with biological targets. Such studies are pivotal in drug design and understanding the biological potential of new compounds (S. Fedotov et al., 2022).
Experimental and Theoretical Approach to Molecular Structure
The compound's structure has been studied both experimentally and theoretically, providing comprehensive insights into its molecular geometry and potential applications in various scientific fields (S. Demir et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDPASMCMVABFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470263 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
138907-79-6 | |
Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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